molecular formula C12H22F2Si B6240216 (3,3-difluoroprop-1-yn-1-yl)tris(propan-2-yl)silane CAS No. 257887-59-5

(3,3-difluoroprop-1-yn-1-yl)tris(propan-2-yl)silane

Cat. No. B6240216
CAS RN: 257887-59-5
M. Wt: 232.4
InChI Key:
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Description

(3,3-Difluoroprop-1-yn-1-yl)tris(propan-2-yl)silane, also known as DFPT, is a highly reactive and versatile organosilicon compound. It is used in a variety of scientific research applications, including synthesis, biochemistry, and physiology. DFPT is a colorless liquid with a boiling point of 167-169 °C and a density of 0.94 g/mL. It is highly flammable and has a strong odor.

Scientific Research Applications

(3,3-difluoroprop-1-yn-1-yl)tris(propan-2-yl)silane has a wide range of scientific research applications. It is used in the synthesis of a variety of compounds, including organosilicon compounds, polymers, and organometallic compounds. It is also used in biochemistry research, as it can be used to study the structure and function of proteins and other biomolecules. Additionally, this compound is used in physiology research, as it can be used to study the effects of drugs and other compounds on cells and tissue.

Mechanism of Action

The mechanism of action of (3,3-difluoroprop-1-yn-1-yl)tris(propan-2-yl)silane is not well understood. However, it is believed that it acts as a Lewis acid, forming covalent bonds with other molecules. This allows it to interact with and modify the structure and function of proteins and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that it may have a variety of effects on the body, including the inhibition of enzymes, the regulation of gene expression, and the modulation of signaling pathways. Additionally, this compound may have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of (3,3-difluoroprop-1-yn-1-yl)tris(propan-2-yl)silane in laboratory experiments has several advantages. It is highly reactive, making it useful for synthesizing a variety of compounds. Additionally, it is relatively inexpensive and easy to use. However, there are some limitations associated with its use. It is highly flammable and has a strong odor, which can be hazardous in laboratory settings. Additionally, its effects on the body are not yet fully understood, so its use in experiments should be done with caution.

Future Directions

There are a number of potential future directions for research into (3,3-difluoroprop-1-yn-1-yl)tris(propan-2-yl)silane. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, research into the mechanism of action of this compound could help to further elucidate its effects on the body. Finally, research into the synthesis and use of this compound in laboratory experiments could help to improve its safety and efficacy.

Synthesis Methods

(3,3-difluoroprop-1-yn-1-yl)tris(propan-2-yl)silane can be synthesized through a condensation reaction between 1,3-difluoroprop-1-ene and tris(propan-2-yl)silane. The reaction is catalyzed by a Lewis acid, such as zinc chloride. The reaction conditions are mild and the yield is high, making it an attractive choice for many research applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3,3-difluoroprop-1-yn-1-yl)tris(propan-2-yl)silane involves the reaction of tris(propan-2-yl)silane with 3,3-difluoroprop-1-yn-1-ol in the presence of a strong acid catalyst. The resulting intermediate is then treated with a base to yield the final product.", "Starting Materials": [ "Tris(propan-2-yl)silane", "3,3-difluoroprop-1-yn-1-ol", "Strong acid catalyst", "Base" ], "Reaction": [ "Step 1: Tris(propan-2-yl)silane is added to a reaction vessel.", "Step 2: 3,3-difluoroprop-1-yn-1-ol is added dropwise to the reaction vessel with stirring.", "Step 3: A strong acid catalyst, such as sulfuric acid or hydrochloric acid, is added to the reaction mixture.", "Step 4: The reaction mixture is heated to reflux for several hours.", "Step 5: The reaction mixture is cooled and the intermediate product is isolated by filtration or extraction.", "Step 6: The intermediate product is treated with a base, such as sodium hydroxide or potassium carbonate, to yield the final product, (3,3-difluoroprop-1-yn-1-yl)tris(propan-2-yl)silane.", "Step 7: The final product is purified by distillation or chromatography." ] }

CAS RN

257887-59-5

Molecular Formula

C12H22F2Si

Molecular Weight

232.4

Purity

95

Origin of Product

United States

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